3-(N,N-Dimethylmyristylammonio)propanesulfonate

Catalog No.
S590743
CAS No.
14933-09-6
M.F
C19H41NO3S
M. Wt
363.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(N,N-Dimethylmyristylammonio)propanesulfonate

CAS Number

14933-09-6

Product Name

3-(N,N-Dimethylmyristylammonio)propanesulfonate

IUPAC Name

3-[dimethyl(tetradecyl)azaniumyl]propane-1-sulfonate

Molecular Formula

C19H41NO3S

Molecular Weight

363.6 g/mol

InChI

InChI=1S/C19H41NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-17-20(2,3)18-16-19-24(21,22)23/h4-19H2,1-3H3

InChI Key

BHATUINFZWUDIX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]

Synonyms

SB3-14; Myristyl Sulfobetaine; Zwittergent 3-14; 3-(Tetradecyldimethylammonio)propanesulfonate; 3-(N-Tetradecyl-N,N-dimethylammonio)propanesulfonate; 3-(Tetradecyldimethylammonio)-1-propanesulfonate;

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]

Antimicrobial Agent:

  • Antibacterial Properties: NDAP has been shown to be effective against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Its mechanism of action involves disrupting the bacterial membrane through electrostatic interactions and steric effects, ultimately leading to cell death. [Source: Biosynth, ]

Treatment of Autoimmune Diseases:

  • Potential Therapeutic Effects: Studies suggest that NDAP may have therapeutic potential in treating autoimmune diseases like systemic lupus erythematosus, rheumatoid arthritis, and psoriasis. NDAP's immunomodulatory properties are believed to play a role in its potential therapeutic effects. [Source: Biosynth, ] However, further research is needed to fully understand its efficacy and safety in humans.

Other Research Applications:

  • Protein Solubilization: NDAP can be used to solubilize membrane proteins, which are essential for various cellular functions. This makes them valuable tools in studying protein structure and function. [Source: Sigma-Aldrich, ]

3-(N,N-Dimethylmyristylammonio)propanesulfonate, with the CAS number 14933-09-6, is a zwitterionic surfactant characterized by its unique structure that includes a long hydrophobic myristyl chain and a sulfonate group. Its molecular formula is C19H41NO3SC_{19}H_{41}NO_{3}S and it has a molecular weight of 363.599 g/mol. This compound is often utilized in biochemical research and life sciences due to its properties that facilitate solubilization and stabilization of proteins and other biomolecules in various experimental conditions .

SB-14 interacts with proteins through a combination of forces:

  • Hydrophobic Interactions: The long hydrocarbon chain of SB-14 interacts with the hydrophobic regions of proteins, helping to shield them from the aqueous environment.
  • Electrostatic Interactions: The positively charged ammonium group of SB-14 can interact with negatively charged amino acid residues on the protein surface, contributing to protein solubilization. However, since SB-14 has a net zero charge at physiological pH, these interactions are likely weak.
  • Hydrogen Bonding: Both the ammonium and sulfonate groups can form hydrogen bonds with water molecules, creating a favorable environment for protein stability in solution [, ].
Typical of zwitterionic surfactants. It can undergo hydrolysis, oxidation, and reduction reactions depending on the environmental conditions. The sulfonate group makes it reactive towards nucleophiles, allowing for potential modifications that can enhance its properties or introduce new functionalities. Additionally, it can interact with other surfactants, forming mixed micelles which are important in formulations for drug delivery systems .

This compound exhibits significant biological activity as a surfactant. It effectively solubilizes membrane proteins, making it valuable in studies involving cardiac 5′-nucleotidase and microsomal proteins . Moreover, it has been shown to maintain the structural integrity of proteins during electrophoretic separation and chromatography, making it an essential reagent in biochemistry and proteomics. Its zwitterionic nature allows it to stabilize proteins without denaturing them, which is crucial for maintaining biological activity during experiments .

The synthesis of 3-(N,N-Dimethylmyristylammonio)propanesulfonate typically involves the reaction of myristylamine with propanesulfonic acid under controlled conditions. This reaction can be catalyzed by various agents to enhance yield and purity. The process generally requires careful monitoring of temperature and pH to ensure optimal reaction conditions. Post-synthesis, purification steps such as crystallization or chromatography may be employed to isolate the final product in high purity .

3-(N,N-Dimethylmyristylammonio)propanesulfonate finds diverse applications across various fields:

  • Biochemical Research: Used as a reagent for solubilizing proteins and other biomolecules.
  • Pharmaceuticals: Acts as a stabilizer in drug formulations.
  • Cosmetics: Utilized in personal care products due to its surfactant properties.
  • Analytical Chemistry: Employed in electrostatic ion chromatography techniques for the separation of charged molecules .

Studies on the interactions of 3-(N,N-Dimethylmyristylammonio)propanesulfonate with other compounds have revealed its ability to form complexes with various biomolecules. It has been shown to enhance the solubility of hydrophobic drugs when used in formulations, thereby improving bioavailability. Additionally, its interactions with lipids and proteins have been extensively studied to understand its role in membrane dynamics and protein folding processes .

Several compounds share structural similarities with 3-(N,N-Dimethylmyristylammonio)propanesulfonate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
3-(N,N-Dimethyltetradecylammonio)propanesulfonate14933-09-6Longer tetradecyl chain; similar surfactant properties
Myristyldimethyl(3-sulfopropyl)ammonium Hydroxide Inner Salt14933-09-6Hydroxide form; used as a phase transfer catalyst
1-Tetradecanaminium, N,N-dimethyl-N-(3-sulfopropyl)-, inner salt14933-09-6Inner salt form; effective in biological applications
3-[dimethyl(tetradecyl)azaniumyl]propane-1-sulfonate14933-09-6Zwitterionic nature; versatile applications

These compounds exhibit similar surfactant characteristics but differ primarily in their hydrophobic chain length or functional groups, which influence their solubility, stability, and application scope.

XLogP3

6.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14933-09-6

Wikipedia

Zwittergent 3-14

Dates

Modify: 2023-09-14

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